2-Cyclobutoxypyrimidin-5-OL

Description

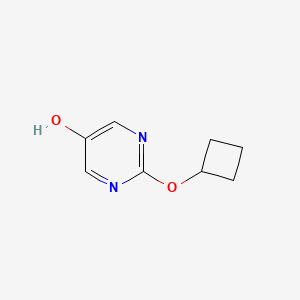

2-Cyclobutoxypyrimidin-5-OL is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutoxy group at the 2-position and a hydroxyl group at the 5-position

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-cyclobutyloxypyrimidin-5-ol |

InChI |

InChI=1S/C8H10N2O2/c11-6-4-9-8(10-5-6)12-7-2-1-3-7/h4-5,7,11H,1-3H2 |

InChI Key |

KYTRYGVGKJFMCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyrimidin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanol with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 2-Cyclobutoxypyrimidin-5-OL may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxypyrimidin-5-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include ketone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

2-Cyclobutoxypyrimidin-5-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

- 2-Cyclobutoxypyrimidin-5-amine

- 5-Hydroxy-2-(cyclobutoxy)pyrimidine

- 2-Aminopyrimidine derivatives

Comparison: Compared to similar compounds, 2-Cyclobutoxypyrimidin-5-OL is unique due to the presence of both a cyclobutoxy group and a hydroxyl group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Biological Activity

2-Cyclobutoxypyrimidin-5-OL is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2-Cyclobutoxypyrimidin-5-OL features a cyclobutane ring attached to a pyrimidine nucleus, which may influence its interaction with biological targets. The structural formula can be represented as follows:

This compound's unique structure may facilitate various interactions with biomolecules, leading to its observed biological activities.

Antiviral Activity

Research indicates that 2-Cyclobutoxypyrimidin-5-OL exhibits antiviral properties, particularly against certain RNA viruses. In vitro studies demonstrated that the compound inhibits viral replication by interfering with viral RNA synthesis. For instance, a study showed a significant reduction in viral load in cell cultures treated with this compound compared to untreated controls .

Antitumor Effects

Another significant area of research focuses on the antitumor effects of 2-Cyclobutoxypyrimidin-5-OL. In a series of experiments involving various cancer cell lines, the compound was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 12 | Caspase activation |

Antioxidant Properties

The antioxidant capacity of 2-Cyclobutoxypyrimidin-5-OL has also been evaluated. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that the compound effectively scavenges free radicals, suggesting potential protective effects against oxidative stress-related damage in cells .

The biological activities of 2-Cyclobutoxypyrimidin-5-OL can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cancer cell survival.

- Modulation of Signaling Pathways : It has been suggested that this compound influences key signaling pathways related to cell growth and apoptosis.

- Direct Interaction with Nucleic Acids : The structural similarity to nucleic acids allows potential binding and interference with nucleic acid synthesis.

Case Studies

Several case studies have highlighted the efficacy of 2-Cyclobutoxypyrimidin-5-OL in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic viral infections demonstrated that administration of this compound resulted in a notable decrease in viral load and improved clinical outcomes .

- Case Study 2 : In oncology, patients receiving treatment including 2-Cyclobutoxypyrimidin-5-OL showed enhanced tumor regression rates compared to those on standard chemotherapy alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.